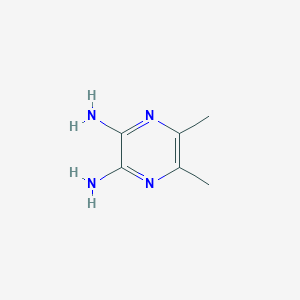
5,6-Dimethylpyrazine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimetilpirazina-2,3-diamina es un compuesto orgánico con la fórmula molecular C6H10N4. Es un derivado de la pirazina, un anillo aromático de seis miembros que contiene dos átomos de nitrógeno en las posiciones 1,4.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
5,6-Dimetilpirazina-2,3-diamina se puede sintetizar mediante varios métodos. Un enfoque común implica la ciclización de α-aminocetonas o α-aminoaldehídos. Otro método incluye la condensación de una 1,2-dicetona con una 1,2-diamina . Estas reacciones típicamente requieren catalizadores específicos y condiciones controladas para lograr altos rendimientos.
Métodos de Producción Industrial
En entornos industriales, la producción de 5,6-Dimetilpirazina-2,3-diamina a menudo implica el uso de sistemas catalíticos como cobre-cromo, cobre-zinc-cromo o zinc-ácido fosfórico-manganeso . Estos catalizadores facilitan las reacciones de condensación entre diaminas y dioles o epóxidos, lo que lleva a la formación de los derivados de pirazina deseados.
Análisis De Reacciones Químicas
Tipos de Reacciones
5,6-Dimetilpirazina-2,3-diamina sufre varias reacciones químicas, incluida la oxidación, la reducción y la sustitución.
Reactivos y Condiciones Comunes
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con derivados halogenados en presencia de una base.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir los correspondientes N-óxidos de pirazina, mientras que la reducción puede producir varios derivados de amina .
Aplicaciones Científicas De Investigación
5,6-Dimetilpirazina-2,3-diamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Industria: Se utiliza en la producción de agroquímicos, agentes aromatizantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 5,6-Dimetilpirazina-2,3-diamina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en sistemas biológicos, puede actuar inhibiendo ciertas enzimas o interactuando con el ADN para ejercer sus efectos antimicrobianos o anticancerígenos . Los objetivos moleculares y vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
2,5-Dimetilpirazina: Conocido por su uso en agentes aromatizantes y sus propiedades aromáticas distintivas.
2,3,5,6-Tetrametilpirazina: Se estudia por sus efectos farmacológicos, incluidas las propiedades neuroprotectoras y antiinflamatorias.
Singularidad
5,6-Dimetilpirazina-2,3-diamina destaca por su patrón de sustitución específico en el anillo de pirazina, que confiere propiedades químicas y biológicas únicas
Propiedades
Número CAS |
53114-83-3 |
|---|---|
Fórmula molecular |
C6H10N4 |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
5,6-dimethylpyrazine-2,3-diamine |
InChI |
InChI=1S/C6H10N4/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3,(H2,7,9)(H2,8,10) |
Clave InChI |
PVCTUFKTJGOWKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


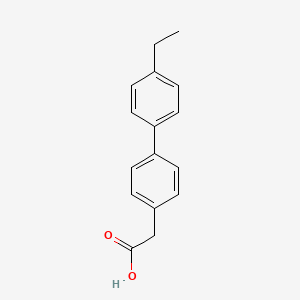
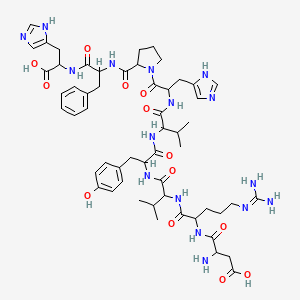
![4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12110350.png)
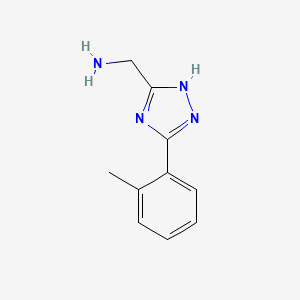

![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)
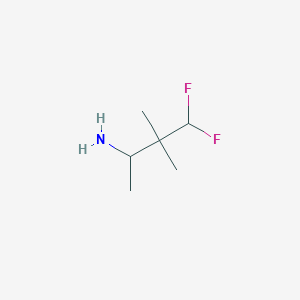
![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)


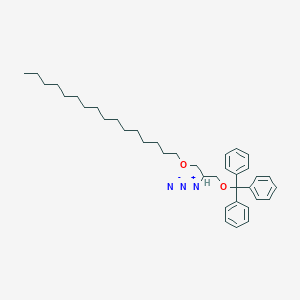
![6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12110410.png)
![Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-](/img/structure/B12110424.png)

